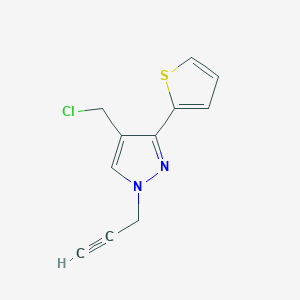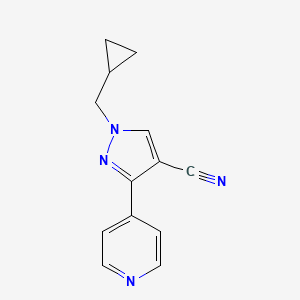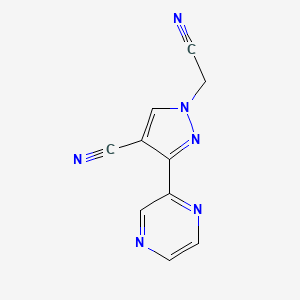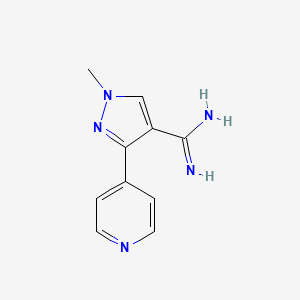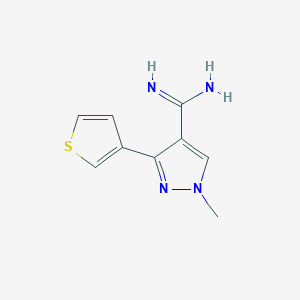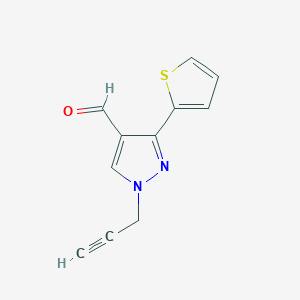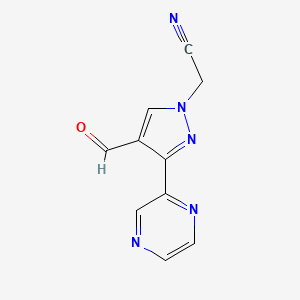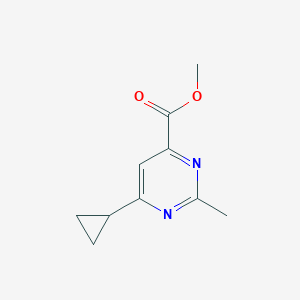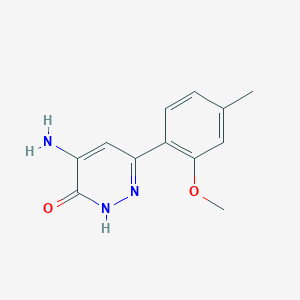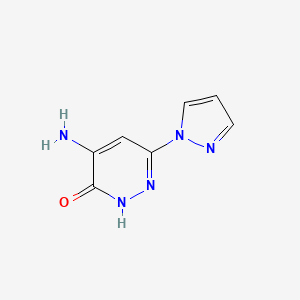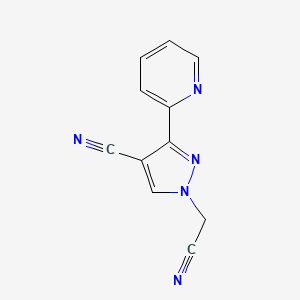
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis
Cyanomethyl pyridinium and isoquinolinium salts are versatile chemical reagents for the synthesis of annulated heterocycles . They have been used in the synthesis of various heterocyclic compounds, including chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines .Aplicaciones Científicas De Investigación
Chemical Inhibitors and Cytochrome P450 Isoforms
The compound plays a critical role in the development of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes, which is essential for predicting drug-drug interactions (DDIs) due to metabolism by hepatic CYP enzymes. Selective inhibitors are vital for deciphering the involvement of specific CYP isoforms in drug metabolism, thus facilitating the assessment of potential DDIs when multiple drugs are administered to patients (Khojasteh et al., 2011).
Heterocyclic Chemistry and Dyes Synthesis
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives have shown significant value as building blocks in the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, demonstrating their versatility in the creation of heterocyclic chemistry and dyes. This highlights the compound's contribution to the development of new materials with potential applications in multiple fields, including pharmaceuticals and materials science (Gomaa & Ali, 2020).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The structural motif of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is closely related to pyrazolo[3,4-b]pyridine, which has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it an important scaffold in the development of novel inhibitors for a broad range of kinase targets. This underlines the compound's potential in therapeutic applications, particularly in the treatment of diseases mediated by kinase activity (Wenglowsky, 2013).
Synthetic Strategies and Anticancer Agents
The chemical structure of 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is foundational for the development of pyrazoline derivatives, which have been identified to exhibit significant biological effects, including anticancer activity. Research into these derivatives underscores the importance of the compound in medicinal chemistry, offering pathways to new therapeutic agents (Ray et al., 2022).
Green Chemistry and Heterocyclic Derivatives
The compound's derivatives are pivotal in green chemistry, particularly in the multi-component synthesis of fused heterocyclic derivatives. This approach demonstrates the compound's contribution to environmentally friendly synthetic methodologies, allowing for the efficient and selective synthesis of complex molecules in a single step, thereby advancing the field of sustainable chemistry (Dhanalakshmi et al., 2021).
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPEPMPJHHAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



